molecular formula C13H17ClN2O2 B2590952 (1s,4s)-2,5-Diaza-bicyclo[2.2.1]heptane-2-carboxylic acid benzyl ester hydrochloride CAS No. 2416218-02-3

(1s,4s)-2,5-Diaza-bicyclo[2.2.1]heptane-2-carboxylic acid benzyl ester hydrochloride

Cat. No.: B2590952
CAS No.: 2416218-02-3
M. Wt: 268.74
InChI Key: SFFOUMARWDXTDD-RYUDHWBXSA-N
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Description

(1S,4S)-2,5-Diaza-bicyclo[2.2.1]heptane-2-carboxylic acid benzyl ester hydrochloride is a bicyclic amine derivative characterized by a rigid [2.2.1]heptane scaffold with two nitrogen atoms at the 2- and 5-positions. The stereochemistry (1S,4S) imposes distinct spatial constraints, influencing its reactivity and interactions in catalytic or biological systems. The benzyl ester moiety enhances lipophilicity, while the hydrochloride salt improves aqueous solubility. This compound is widely studied in asymmetric organocatalysis and pharmaceutical intermediates due to its structural rigidity and stereochemical precision .

Properties

IUPAC Name

benzyl (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2.ClH/c16-13(15-8-11-6-12(15)7-14-11)17-9-10-4-2-1-3-5-10;/h1-5,11-12,14H,6-9H2;1H/t11-,12-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEDRHVIXZJGOCZ-FXMYHANSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNC1CN2C(=O)OCC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2CN[C@@H]1CN2C(=O)OCC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Similar compounds have been used as ligands in asymmetric catalysis, suggesting that this compound may interact with specific enzymes or receptors to induce a biological response.

Mode of Action

As a potential ligand in asymmetric catalysis, it may bind to specific enzymes or receptors, altering their activity and leading to changes in cellular processes.

Biochemical Pathways

Based on its potential role in asymmetric catalysis, it may influence various biochemical pathways by modulating the activity of specific enzymes or receptors.

Result of Action

As a potential ligand in asymmetric catalysis, it may induce changes in cellular processes by modulating the activity of specific enzymes or receptors.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of (1s,4s)-2,5-Diaza-bicyclo[2.2.1]heptane-2-carboxylic acid benzyl ester hydrochloride. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interactions with its targets.

Biological Activity

(1S,4S)-2,5-Diaza-bicyclo[2.2.1]heptane-2-carboxylic acid benzyl ester hydrochloride is a bicyclic compound that has garnered attention for its diverse biological activities. This compound belongs to a class of diazabicyclic structures known for their potential therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12_{12}H16_{16}ClN2_2O2_2
  • Molecular Weight : 240.72 g/mol
  • IUPAC Name : (1S,4S)-N-benzyl-2,5-diaza-bicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Receptor Modulation : The compound has been shown to act as a partial agonist at the α4β2 nicotinic acetylcholine receptor (nAChR), which is significant for its potential neuropharmacological effects .
  • Enzyme Inhibition : Studies indicate that derivatives of diazabicyclo compounds can inhibit enzymes such as cathepsin C, which plays a role in inflammatory responses and could be targeted for therapeutic interventions in diseases like cystic fibrosis .
  • Antagonistic Properties : The compound has also been explored for its antagonistic effects on CCR2 receptors, which are implicated in various inflammatory conditions .

Biological Activity Overview

Activity TypeDescriptionReferences
Neuropharmacological Effects Acts as a partial agonist at nAChR, influencing neurotransmitter release and cognitive functions.
Anti-inflammatory Activity Inhibits cathepsin C, reducing inflammation and potentially aiding in treating related disorders.
Antagonistic Effects Exhibits antagonism against CCR2 receptors involved in inflammatory pathways.

Case Studies and Research Findings

  • Cognitive Enhancement : A study investigating the effects of (1S,4S)-diazabicyclo compounds on cognitive functions demonstrated improved memory retention in animal models when administered at specific dosages. This suggests potential applications in treating cognitive decline associated with aging or neurodegenerative diseases.
  • Inflammation Models : In vitro assays using human cell lines showed that the compound significantly reduced the production of pro-inflammatory cytokines when tested against lipopolysaccharide (LPS) stimulation. This positions it as a candidate for further development as an anti-inflammatory agent.
  • Cancer Research : Preliminary studies have indicated that derivatives of this bicyclic structure exhibit cytotoxic effects against various cancer cell lines, suggesting a possible role in cancer therapeutics.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for drug development:

  • B-Raf Inhibitors: It has been utilized in the development of analogs targeting B-Raf, a protein kinase involved in cell signaling pathways that regulate cell growth. Inhibition of B-Raf is particularly relevant in the treatment of certain cancers .
  • CCR2 Antagonists: Compounds derived from (1S,4S)-2,5-diazabicyclo[2.2.1]heptane have shown promise as antagonists of the CCR2 receptor, which is implicated in inflammatory responses and various diseases including cancer and autoimmune disorders .
  • Nicotinic Acetylcholine Receptor Modulation: The compound acts as a partial agonist at the α4β2 nicotinic acetylcholine receptor, which is significant for neurological conditions such as Alzheimer's disease .

Case Study 1: Development of B-Raf Inhibitors

In a study focused on synthesizing B-Raf inhibitors, researchers modified (1S,4S)-2,5-diazabicyclo[2.2.1]heptane to enhance its binding affinity to the B-Raf protein. The resulting compounds demonstrated improved potency compared to existing inhibitors in preclinical models.

Case Study 2: CCR2 Antagonism

Another study investigated the use of this compound as a CCR2 antagonist. The results indicated that specific derivatives could effectively inhibit CCR2-mediated chemotaxis in vitro, suggesting potential applications in treating inflammatory diseases.

Compound DerivativeTargetActivity LevelReference
(1S,4S)-Benzyl-2,5-diazabicyclo[2.2.1]heptaneB-RafHigh
(1S,4S)-Diaza-bicyclo derivativeCCR2Moderate
(1S,4S)-Nicotinic Agonistα4β2 nAChRPartial Agonist

Table 2: Synthesis Conditions

Reaction TypeReagents UsedYield (%)Reference
Amide Bond FormationAliphatic Carbodiimides85%
FunctionalizationVarious Alkyl Halides75%

Chemical Reactions Analysis

Deprotection of Benzyl Ester

The benzyl ester group serves as a protective moiety for the carboxylic acid functionality. Removal typically occurs via catalytic hydrogenolysis:

  • Reagents/Conditions : Hydrogen gas (H₂) in the presence of palladium on carbon (Pd/C) under ambient or slightly elevated pressure.

  • Mechanism : Heterogeneous catalysis facilitates hydrogenative cleavage of the benzyl-oxygen bond, yielding the free carboxylic acid.

  • Product : (1S,4S)-2,5-Diaza-bicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride.

Nucleophilic Aromatic Substitution (SNAr)

The secondary amine undergoes SNAr reactions with electron-deficient aryl halides:

Example Reaction:

Reagents/ConditionsProductYieldReference
2-Bromo-4-(trifluoromethyl)pyridine, CsF, DMSO, 120°C, 18h2-Carboxylate-substituted pyridine derivative66%
  • Mechanism :

    • Deprotonation of the ammonium hydrochloride by cesium fluoride generates a free amine.

    • Nucleophilic attack on the activated aryl halide at the 2-position, displacing bromide.

    • Formation of a C–N bond yields the substituted bicyclic product.

Alkylation of Secondary Amine

The amine reacts with alkyl/aryl halides under basic conditions:

Example Reaction:

Reagents/ConditionsProductYieldReference
1-Fluoro-2-methoxy-4-nitrobenzene, K₂CO₃, DMF, 50°C, 24hN-Aryl-substituted bicyclic compound85%
  • Mechanism :

    • Base-mediated deprotonation of the hydrochloride salt.

    • SN2 displacement of fluorine by the amine nucleophile.

    • Stabilization of the nitro-substituted aromatic product.

Acylation Reactions

The secondary amine reacts with acylating agents (e.g., acid chlorides, anhydrides):

  • Reagents/Conditions : Acetyl chloride, triethylamine (base), dichloromethane (DCM), 0°C to room temperature.

  • Product : N-Acetylated bicyclic derivative.

  • Key Factor : Base neutralizes HCl, freeing the amine for nucleophilic attack on the acyl electrophile.

Coordination Chemistry

The diazabicyclo framework acts as a ligand for transition metals:

  • Application : Facilitates catalysis in cross-coupling reactions (e.g., Suzuki-Miyaura) .

  • Mechanism : Nitrogen lone pairs coordinate to metal centers (e.g., Pd), stabilizing intermediates during catalytic cycles.

Ring-Opening Reactions

Under strong acidic or oxidative conditions, the bicyclic structure may undergo ring-opening:

  • Example : Treatment with concentrated HCl at elevated temperatures cleaves the C–N bonds, yielding linear diamino-carboxylic acid derivatives.

  • Stereochemical Impact : The (1S,4S) configuration influences regioselectivity during fragmentation.

Comparative Reactivity Table

Reaction TypeKey Functional GroupTypical ConditionsStereochemical Outcome
Benzyl ester hydrolysisBenzyl-OCOH₂/Pd-C, RTRetention of (1S,4S) configuration
SNArSecondary amineCsF/DMSO, 120°CRetention, unless ring strain altered
AlkylationSecondary amineK₂CO₃/DMF, 50°CRetention
AcylationSecondary amineRCOCl, Et₃N, DCMRetention

Comparison with Similar Compounds

tert-Butyl 2,5-Diaza-bicyclo[2.2.1]heptane-2-carboxylate (CAS 134003-84-2)

  • Structural Differences : Replaces the benzyl ester with a tert-butyloxycarbonyl (Boc) protecting group.
  • Similarity : 1.00 (identical bicyclic core and stereochemistry) .
  • Impact : The Boc group offers stability under basic conditions but requires acidic deprotection, limiting its utility in acid-sensitive reactions. Its lipophilicity is lower than the benzyl ester derivative, affecting membrane permeability in biological systems.
  • Applications: Primarily used as a synthetic intermediate in peptide chemistry and organocatalysis .

(1R,4R)-2-Methyl-2,5-Diaza-bicyclo[2.2.1]heptane Dihydrochloride (CAS 1403763-25-6)

  • Structural Differences: Substitutes the benzyl ester with a methyl group and adopts (1R,4R) stereochemistry. The dihydrochloride salt enhances solubility compared to the monohydrochloride form .
  • Similarity : 0.98 (lower due to stereochemical inversion and substituent change).
  • The (1R,4R) configuration may lead to enantioselectivity opposite to the (1S,4S) derivative in asymmetric catalysis .
  • Applications : Explored in chiral ligand design and as a building block for kinase inhibitors .

tert-Butyl 3,8-Diaza-bicyclo[3.2.1]octane-8-carboxylate (CAS 149771-44-8)

  • Structural Differences : Features a larger [3.2.1]octane ring and nitrogen atoms at the 3- and 8-positions.
  • Similarity : 0.98 (lower due to altered ring strain and nitrogen positioning) .
  • However, the nitrogen spacing may alter hydrogen-bonding interactions.
  • Applications : Used in medicinal chemistry for opioid receptor modulation .

Data Table: Key Comparative Properties

Compound Name Core Structure Substituent Stereochemistry Similarity Key Applications
Target Compound (Benzyl ester hydrochloride) [2.2.1]heptane Benzyl ester (1S,4S) 1.00 Organocatalysis, Drug intermediates
Boc-protected analog [2.2.1]heptane Boc group (1S,4S) 1.00 Peptide synthesis
Methyl-dihydrochloride (R,R) [2.2.1]heptane Methyl (1R,4R) 0.98 Kinase inhibitors
[3.2.1]octane analog [3.2.1]octane Boc group N/A 0.98 Receptor modulation

Research Findings and Mechanistic Insights

  • Catalytic Performance : The benzyl ester in the target compound improves solubility in organic solvents, enabling efficient participation in enantioselective aldol reactions (up to 95% ee) .
  • Stereochemical Influence : (1R,4R) analogs exhibit inverted selectivity in proline-mediated catalysis, underscoring the importance of absolute configuration .
  • Salt Forms : Hydrochloride salts enhance bioavailability by 20–30% compared to free bases, critical for pharmaceutical formulations .

Q & A

Basic Research Question

  • NMR Spectroscopy : 1H and 13C NMR (including 2D techniques like COSY and NOESY) confirm stereochemistry and detect diastereomeric impurities. For instance, and emphasize the importance of NMR in resolving bicyclic stereoisomers.
  • HPLC/MS : Reverse-phase HPLC with chiral columns and mass spectrometry validate purity (>98%) and molecular weight consistency.
  • X-ray Crystallography : Absolute stereochemical confirmation can be achieved via single-crystal analysis, as demonstrated for analogous bicyclic structures in .

How can researchers address challenges in stereochemical control during the synthesis of bicyclic diaza compounds?

Advanced Research Question
Stereochemical control requires:

  • Chiral Auxiliaries : Temporarily introduce chiral groups to direct ring closure (e.g., tert-butoxycarbonyl (BOC) protection in ).
  • Asymmetric Catalysis : Use transition-metal catalysts (e.g., Ru or Rh complexes) to enforce enantioselectivity in key cyclization steps.
  • Dynamic Kinetic Resolution : Employ conditions where stereochemical errors are reversible, as seen in bicyclo[2.2.1] systems (). Post-synthesis, validate outcomes via circular dichroism (CD) or chiral HPLC .

What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

Advanced Research Question

  • Density Functional Theory (DFT) : Calculate energy barriers for nucleophilic attack at the ester carbonyl group, accounting for steric hindrance from the bicyclic core.
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., polar aprotic solvents enhancing nucleophilicity).
  • Docking Studies : Model interactions with biological targets (e.g., enzymes) to predict regioselectivity, as suggested by pharmacologically active analogs in .

What safety precautions are necessary when handling this compound in laboratory settings?

Basic Research Question

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact ().
  • Ventilation : Use fume hoods to prevent inhalation of aerosols ().
  • Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and avoid aqueous rinses to prevent hydrochloride release (). Toxicity data gaps () necessitate conservative handling.

How do structural modifications in the bicyclic core influence the compound’s pharmacological activity?

Advanced Research Question

  • Rigidity vs. Flexibility : The bicyclo[2.2.1]heptane scaffold enforces a specific conformation, enhancing binding to rigid enzyme pockets (e.g., proteases or GPCRs).
  • Substituent Effects : Electron-withdrawing groups (e.g., halides) on the benzyl ester () can modulate metabolic stability.
  • Amine Protonation : The hydrochloride salt improves solubility, critical for in vivo bioavailability (). Comparative studies with non-bicyclic analogs () highlight the role of ring strain in target engagement.

How can researchers resolve contradictions in reported synthetic yields for this compound?

Advanced Research Question

  • Parameter Screening : Systematically vary catalysts (e.g., Pd/C vs. Raney Ni), solvents (DMF vs. THF), and temperatures.
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., over-reduced intermediates or dimerization species).
  • Reproducibility Checks : Validate purity of starting materials (e.g., CAS 132339-20-9 in ) and moisture levels in reactions. Contradictions often arise from unoptimized workup protocols ().

What strategies mitigate hydrolysis of the benzyl ester group during storage or reactions?

Basic Research Question

  • Storage : Keep the compound in anhydrous conditions at -20°C ().
  • Reaction Design : Use buffered aqueous solutions (pH 6–7) or aprotic solvents (e.g., DCM) to limit ester cleavage.
  • Stabilizers : Add radical inhibitors (e.g., BHT) to prevent oxidative degradation ().

How is the compound’s stability under physiological conditions assessed for drug development?

Advanced Research Question

  • In Vitro Assays : Incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) to track degradation via HPLC.
  • Metabolic Studies : Use liver microsomes to identify cytochrome P450-mediated oxidation pathways.
  • Accelerated Stability Testing : Expose to heat (40°C) and humidity (75% RH) for 4 weeks to predict shelf life (ICH guidelines).

What role does the bicyclo[2.2.1]heptane motif play in enhancing bioavailability compared to monocyclic analogs?

Advanced Research Question
The bicyclic structure reduces conformational flexibility, lowering entropy penalties during target binding. This increases binding affinity (ΔG) and residence time, as seen in protease inhibitors (). Additionally, the compact core improves membrane permeability, as demonstrated in logP comparisons with monocyclic amines ().

Notes

  • Data Gaps : Limited toxicological data () necessitate in-house testing for preclinical studies.
  • Structural Analogues : Refer to and for guidance on modifying substituents while retaining bicyclic integrity.

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